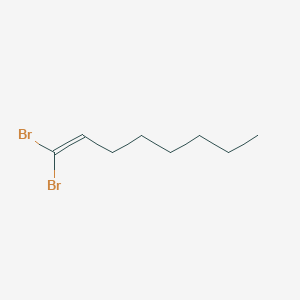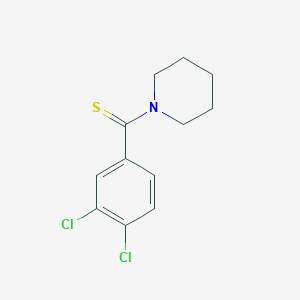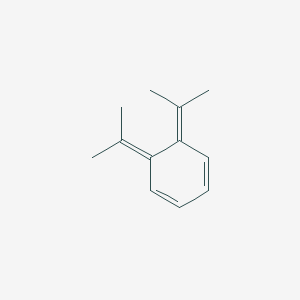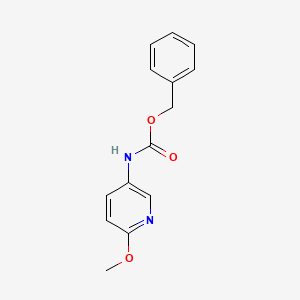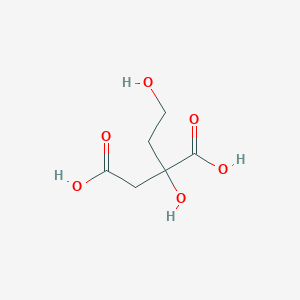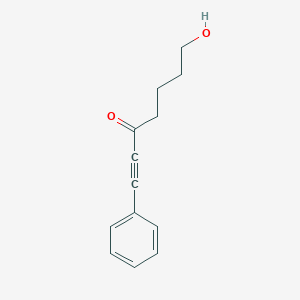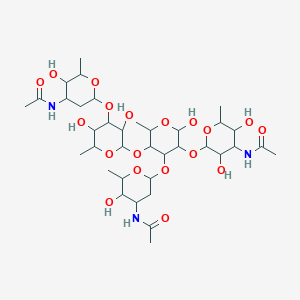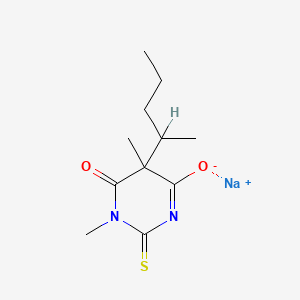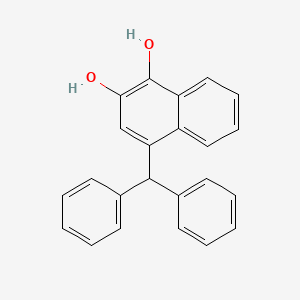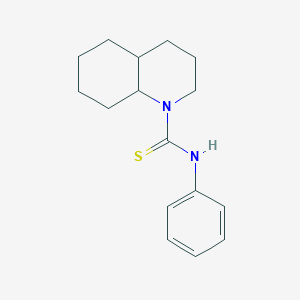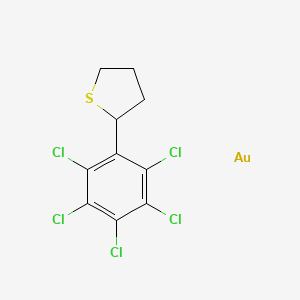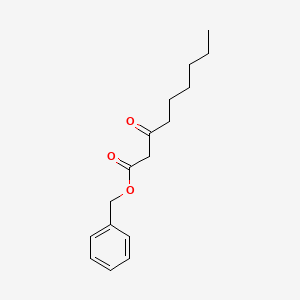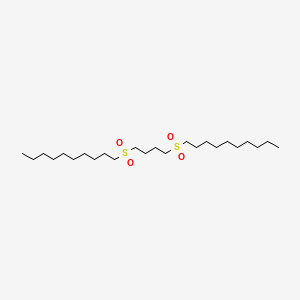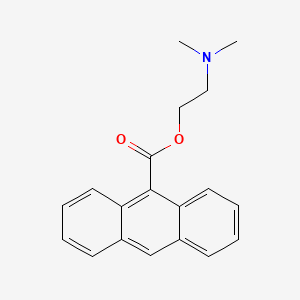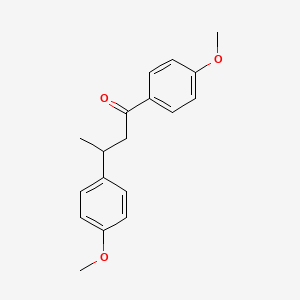
1,3-Bis(4-methoxyphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-methoxyphenyl)butan-1-one is an organic compound with the molecular formula C18H20O3 It is characterized by the presence of two methoxyphenyl groups attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(4-methoxyphenyl)butan-1-one can be synthesized through an aldol condensation reaction. This involves the reaction of p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with another molecule of p-anisaldehyde to form the final product .
Industrial Production Methods
Industrial production of this compound typically follows the same aldol condensation route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-methoxyphenyl)butan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted methoxy derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(4-methoxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-methoxyphenyl)butan-1-one involves its interaction with various molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit monoamine reuptake transporters, increasing the concentration of neurotransmitters such as serotonin and dopamine in the synaptic cleft .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-methoxyphenyl)propan-1-one: Similar structure but with a shorter carbon chain.
1,4-Bis(4-methoxyphenyl)-1,3-butadiene: Contains a diene system instead of a ketone group.
Uniqueness
1,3-Bis(4-methoxyphenyl)butan-1-one is unique due to its specific arrangement of methoxyphenyl groups and the presence of a ketone functional group
Propiedades
Número CAS |
66647-66-3 |
|---|---|
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
1,3-bis(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C18H20O3/c1-13(14-4-8-16(20-2)9-5-14)12-18(19)15-6-10-17(21-3)11-7-15/h4-11,13H,12H2,1-3H3 |
Clave InChI |
LQOSDAGTYDDZIT-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


